C.I. Pigment Red 38
Description
Contextualization within Organic Pigment Classes
Organic pigments are broadly categorized based on their chemical structure, which in turn dictates their color, performance, and application suitability. C.I. Pigment Red 38 is a member of the extensive azo pigment family, specifically classified as a disazo pigment.
This compound as a Disazo Pigment
Disazo pigments are characterized by the presence of two azo groups (-N=N-) in their molecular structure. This structural feature is a key determinant of their color and properties. The synthesis of this compound involves the diazotization of 3,3'-dichlorobenzidine (B165656), which is then coupled with two molecules of a pyrazolone-based coupling component. google.comdyestuffintermediates.com This process results in a complex molecular architecture that imparts notable characteristics to the pigment. google.com The molecular formula for this compound is C₃₆H₂₈Cl₂N₈O₆. dyestuffintermediates.comadditivesforpolymer.comncats.io
Pyrazolone (B3327878) Pigment Subclass Characteristics
This compound belongs to the pyrazolone subclass of pigments. dyestuffintermediates.comartiscreation.comartistpigments.org Pyrazolone-based pigments are known for producing a diverse range of colors. primachemicals.com The pyrazolone ring is a five-membered heterocyclic structure containing two adjacent nitrogen atoms. The specific substituents on this ring system significantly influence the final color and performance attributes of the pigment. primachemicals.com Pyrazolone pigments, in general, are recognized for their good lightfastness and stability, making them suitable for applications requiring durability. primachemicals.com They are also known for their high color strength and brightness. primachemicals.comprintwiki.org The versatility of pyrazolone chemistry allows for the synthesis of pigments with tailored properties for various applications, including printing inks, plastics, and coatings. primachemicals.comgoogle.com
Significance of this compound in Industrial and Emerging Material Applications
This compound is valued for its neutral red color and is utilized across several industries. google.comsypigment.com It exhibits greater resistance to solvents, vulcanization, and migration compared to similar pigments like C.I. Pigment Red 37. google.comsypigment.com This makes it a preferred choice for coloring rubber and plastics, including both low-density and high-density polyethylene (B3416737) (LDPE, HDPE). google.comsypigment.com
In the plastics industry, it is noted for its high tinctorial strength in PVC and good heat resistance up to 180°C. google.comsypigment.com Its excellent insulation properties also make it suitable for coloring PVC cable insulation. google.comsypigment.com Furthermore, this compound finds application in various types of inks, such as water-based, offset, and solvent-based inks, as well as in textile printing and paints. sypigment.commedchemexpress.cominvivochem.com
Table 1: Industrial Applications of this compound
| Industry | Specific Application |
|---|---|
| Plastics | Coloring of LDPE, HDPE, PVC, Rubber google.comadditivesforpolymer.comsypigment.com |
| PVC Cable Insulation google.comsypigment.com | |
| Inks | Water-based, Offset, and Solvent-based inks sypigment.commedchemexpress.com |
| Textiles | Textile Printing sypigment.commedchemexpress.com |
| Coatings | Paints sypigment.commedchemexpress.cominvivochem.com |
Evolution of Research Trajectories in High-Performance Pigment Chemistry
The field of high-performance pigments (HPPs) is driven by the increasing demand for materials with superior durability, color stability, and resistance to harsh environmental conditions. marketresearch.com Research in this area is focused on several key trajectories.
One significant trend is the development of pigments with enhanced properties such as superior heat and light resistance, greater fastness, and longer operational life. coatingsworld.comgrandviewresearch.com This is particularly crucial for demanding applications like automotive coatings and durable inks, which need to withstand UV radiation, chemicals, and extreme temperatures. coatingsworld.comgrandviewresearch.compolarismarketresearch.com
Another major research focus is on improving the environmental profile of pigments. There is a growing preference for bio-based products, which has spurred initiatives to develop HPPs from renewable resources. coatingsworld.com Additionally, advancements in pigment chemistry are leading to the creation of more environmentally friendly and energy-efficient products. marketresearch.com
The global market for high-performance pigments is projected to experience significant growth, driven by industries such as automotive, coatings, and inks. marketresearch.compolarismarketresearch.comgrandviewresearch.com This growth is fueled by continuous innovation in pigment technology and the rising demand for high-quality, durable materials. marketresearch.com Research efforts also aim to address challenges such as volatile raw material prices by developing more cost-effective manufacturing processes. grandviewresearch.com
Properties
IUPAC Name |
ethyl 4-[[2-chloro-4-[3-chloro-4-[(3-ethoxycarbonyl-5-oxo-1-phenyl-4H-pyrazol-4-yl)diazenyl]phenyl]phenyl]diazenyl]-5-oxo-1-phenyl-4H-pyrazole-3-carboxylate | |
|---|---|---|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C36H28Cl2N8O6/c1-3-51-35(49)31-29(33(47)45(43-31)23-11-7-5-8-12-23)41-39-27-17-15-21(19-25(27)37)22-16-18-28(26(38)20-22)40-42-30-32(36(50)52-4-2)44-46(34(30)48)24-13-9-6-10-14-24/h5-20,29-30H,3-4H2,1-2H3 | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
PLYDMIIYRWUYBP-UHFFFAOYSA-N | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CCOC(=O)C1=NN(C(=O)C1N=NC2=C(C=C(C=C2)C3=CC(=C(C=C3)N=NC4C(=NN(C4=O)C5=CC=CC=C5)C(=O)OCC)Cl)Cl)C6=CC=CC=C6 | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C36H28Cl2N8O6 | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
DSSTOX Substance ID |
DTXSID20863750 | |
| Record name | C.I. Pigment Red 38 | |
| Source | EPA DSSTox | |
| URL | https://comptox.epa.gov/dashboard/DTXSID20863750 | |
| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
Molecular Weight |
739.6 g/mol | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Physical Description |
Dry Powder | |
| Record name | 1H-Pyrazole-3-carboxylic acid, 4,4'-[(3,3'-dichloro[1,1'-biphenyl]-4,4'-diyl)bis(2,1-diazenediyl)]bis[4,5-dihydro-5-oxo-1-phenyl-, 3,3'-diethyl ester | |
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CAS No. |
6358-87-8 | |
| Record name | C.I. Pigment Red 38 | |
| Source | CAS Common Chemistry | |
| URL | https://commonchemistry.cas.org/detail?cas_rn=6358-87-8 | |
| Description | CAS Common Chemistry is an open community resource for accessing chemical information. Nearly 500,000 chemical substances from CAS REGISTRY cover areas of community interest, including common and frequently regulated chemicals, and those relevant to high school and undergraduate chemistry classes. This chemical information, curated by our expert scientists, is provided in alignment with our mission as a division of the American Chemical Society. | |
| Explanation | The data from CAS Common Chemistry is provided under a CC-BY-NC 4.0 license, unless otherwise stated. | |
| Record name | C.I. Pigment Red 38 | |
| Source | ChemIDplus | |
| URL | https://pubchem.ncbi.nlm.nih.gov/substance/?source=chemidplus&sourceid=0006358878 | |
| Description | ChemIDplus is a free, web search system that provides access to the structure and nomenclature authority files used for the identification of chemical substances cited in National Library of Medicine (NLM) databases, including the TOXNET system. | |
| Record name | Pigment Red 38 | |
| Source | DTP/NCI | |
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| Record name | 1H-Pyrazole-3-carboxylic acid, 4,4'-[(3,3'-dichloro[1,1'-biphenyl]-4,4'-diyl)bis(2,1-diazenediyl)]bis[4,5-dihydro-5-oxo-1-phenyl-, 3,3'-diethyl ester | |
| Source | EPA Chemicals under the TSCA | |
| URL | https://www.epa.gov/chemicals-under-tsca | |
| Description | EPA Chemicals under the Toxic Substances Control Act (TSCA) collection contains information on chemicals and their regulations under TSCA, including non-confidential content from the TSCA Chemical Substance Inventory and Chemical Data Reporting. | |
| Record name | C.I. Pigment Red 38 | |
| Source | EPA DSSTox | |
| URL | https://comptox.epa.gov/dashboard/DTXSID20863750 | |
| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
| Record name | Diethyl 4,4'-[(3,3'-dichloro[1,1'-biphenyl]-4,4'-diyl)bis(azo)]bis[4,5-dihydro-5-oxo-1-phenyl-1H-pyrazole-3-carboxylate] | |
| Source | European Chemicals Agency (ECHA) | |
| URL | https://echa.europa.eu/substance-information/-/substanceinfo/100.026.171 | |
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Advanced Synthetic Methodologies and Chemical Functionalization of C.i. Pigment Red 38
Innovative Synthesis Approaches for C.I. Pigment Red 38 Derivatives
Innovation in the synthesis of azo pigments like this compound extends beyond simple process optimization. Modern approaches focus on creating novel derivatives and compositions by modifying the core reaction components or the reaction environment itself.
One significant innovation involves the synthesis of mixed-crystal or solid-solution pigments. A patented method discloses the production of a Pigment Red 38 variant with enhanced tinctorial strength for plastics. google.com This is achieved by using a combination of two different diazo components during the diazotization step: 3,3'-dichlorobenzidine (B165656) and 3,3'-dimethoxybenzidine. google.com By replacing a portion of the standard chlorinated benzidine (B372746) with a methoxy-substituted analogue, the resulting product is not a simple physical mixture but a co-crystallized pigment with altered physical and coloristic properties. google.com
Another approach involves conducting the azo coupling reaction in the presence of specific additives to influence the pigment's final form. For instance, the synthesis of azo pigments, including those in the same class as Pigment Red 38, can be performed in the presence of alkyl polyglycosides. google.com This technique results in a pigment composition with improved application properties for water-based ink systems, such as increased transparency, higher gloss, and significantly enhanced tinctorial strength. google.com
Furthermore, the broader field of organic synthesis is moving towards more efficient and controlled reaction technologies. Continuous-flow synthesis is emerging as a powerful tool for producing azo compounds. researchgate.net This methodology offers precise control over reaction parameters like temperature and pH, which is crucial for the fast and exothermic azo coupling reactions, and can lead to products with higher purity and better chromatic characteristics. researchgate.net
| Synthesis Approach | Key Innovation | Resulting Improvement |
| Mixed-Diazo Component Synthesis | Partial substitution of 3,3'-dichlorobenzidine with 3,3'-dimethoxybenzidine. google.com | Higher tinctorial strength in plastics. google.com |
| In-Situ Additive-Modified Coupling | Performing the coupling reaction in the presence of alkyl polyglycosides. google.com | Increased transparency, gloss, and strength in water-based inks. google.com |
| Continuous-Flow Manufacturing | Use of microreaction systems for diazotization and coupling steps. researchgate.net | Enhanced control, purity, and chromatic properties. researchgate.net |
Functionalization and Modification Strategies for Enhanced Properties
The performance of a pigment is determined not only by its core chemical structure but also by its particle size, shape, and surface chemistry. Azo pigments are known to agglomerate and exhibit poor solubility, which can limit their performance. nih.gov Functionalization and modification strategies are therefore critical for improving properties such as dispersibility, heat stability, solvent resistance, and lightfastness. nih.govresearchgate.net
Altering the fundamental molecular structure of this compound is a direct way to fine-tune its properties. The aforementioned use of mixed diazo components (3,3'-dichlorobenzidine and 3,3'-dimethoxybenzidine) is a prime example of tailoring the molecular architecture. google.com This creates a solid solution where the crystal lattice contains molecules with both chloro- and methoxy-substituents, disrupting intermolecular forces and leading to improved tinctorial strength. google.com
This principle of molecular substitution is fundamental to pigment chemistry. By strategically introducing different functional groups onto the aromatic rings of either the diamine or the pyrazolone (B3327878) coupling component, a wide range of color shades and performance characteristics can be achieved. For example, the introduction of electron-donating or electron-withdrawing groups can shift the absorption spectrum of the molecule, thereby changing its color. researchgate.net This allows for the rational design of novel pigments based on the this compound framework for specialized applications requiring specific hues or fastness properties.
Common strategies applicable to azo pigments include:
Adsorption of Surfactants and Dispersants: Incorporating surfactants, such as fatty alcohol polyoxyethylene ethers, during the synthesis or post-treatment phase can prevent particle aggregation. google.comrsc.org This improves the pigment's dispersibility and stability in liquid formulations like inks and paints. rsc.org
Chemical Grafting of Functional Groups: The surface of pigment particles can be chemically altered to introduce specific functionalities. A versatile method uses diazonium chemistry to attach various functional groups to the pigment surface. imaging.org This can render a hydrophobic pigment more hydrophilic or improve its adhesion and compatibility within a polymer matrix, which is essential for applications in plastics. imaging.org
Inorganic/Organic Hybridization: Pigment particles can be coated with a thin layer of an inorganic material, such as silica (B1680970) or lithopone, or encapsulated within a polymer shell. nih.govresearchgate.net This core-shell structure can significantly enhance the pigment's resistance to heat, UV degradation, and chemical attack, thereby improving its lightfastness and weatherability. researchgate.netresearchgate.net The addition of materials like graphene oxide during synthesis has also been shown to improve color strength and flowability in other azo pigments. nih.govrsc.org
| Modification Technique | Description | Enhanced Properties |
| Surfactant Treatment | Adsorption of surfactants (e.g., non-ionic ethers) onto the particle surface. google.comrsc.org | Improved dispersibility, prevention of agglomeration, enhanced flowability. nih.govrsc.org |
| Chemical Grafting | Covalent attachment of functional groups via surface reactions (e.g., diazonium chemistry). imaging.org | Enhanced compatibility with polymers, improved dispersion stability. imaging.org |
| Inorganic Coating | Encapsulation of pigment particles with inorganic materials like silica or lithopone. researchgate.netresearchgate.net | Increased heat resistance, lightfastness, and weatherability. researchgate.netresearchgate.net |
| Additive Integration | Incorporation of nanomaterials like graphene oxide during synthesis. rsc.org | Enhanced color strength, improved hydrophilicity and solvent resistance. nih.govrsc.org |
Comprehensive Spectroscopic and Structural Characterization of C.i. Pigment Red 38
Advanced Spectroscopic Investigations
Spectroscopic techniques are crucial for understanding the vibrational and electronic characteristics of C.I. Pigment Red 38, as well as its molecular structure and dynamics.
Solid-state IR spectra of related disazo pigments have shown characteristic stretching frequencies for the single CO absorption at 1660–1670 cm–1, which is consistent with a keto–hydrazone configuration featuring extensive intramolecular hydrogen bonding. sdc.org.uk Raman spectroscopy is particularly effective in identifying synthetic organic pigments, including those in complex mixtures. bfh.chsbq.org.br Studies have demonstrated the ability of Raman spectroscopy to distinguish between different C.I. numbers, although variations from different manufacturers or batches of the same C.I. number are not typically discernible. bfh.ch
Table 1: Vibrational Spectroscopy Data for this compound and Related Compounds
| Spectroscopic Technique | Wavenumber (cm⁻¹) | Assignment | Reference |
|---|---|---|---|
| Infrared (IR) | 1660-1670 | C=O stretch (keto-hydrazone) | sdc.org.uk |
This table is generated based on data for related disazo pigments and general applications of the techniques, as specific peak data for this compound was not available in the search results.
UV-Visible spectroscopy is employed to study the electronic transitions within the pigment molecule, which are responsible for its color. The optical properties of pigments, including their absorption and reflectance characteristics, are determined using this method. The color of this compound is described as a bluish to yellowish red. artiscreation.com
The UV-Vis spectra of organic pigments are influenced by their molecular structure and crystalline form. rsc.org For instance, different polymorphs of a pigment can exhibit different colors due to variations in their crystal lattice and molecular packing, which in turn affect the electronic transitions. sdc.org.uk
Table 2: Optical Properties of this compound
| Property | Description | Reference |
|---|---|---|
| Color | Bluish to yellowish red | artiscreation.com |
Solid-state NMR (ssNMR) is a valuable technique for elucidating the electronic structure of organic pigments, particularly for materials that are insoluble or for which single crystals cannot be obtained for X-ray diffraction. sdc.org.uk Cross-polarisation magic angle spinning (CP MAS) 13C NMR has been successfully used to study the electronic structure of microcrystalline bisazo pigment powders. sdc.org.uk
Research on a series of bisazo pigments using this technique has conclusively shown that they exist exclusively in the keto-hydrazone tautomeric form in the solid state. sdc.org.uk Furthermore, ssNMR can be utilized to determine the number of molecules per unit cell in a pigment powder. sdc.org.uk For other complex pigments, ssNMR has been instrumental in determining the correct tautomeric form and confirming crystal structures solved by other methods. researchgate.netresearchgate.netunito.it
Mass spectrometry is a powerful analytical technique used to determine the molecular weight and elucidate the structure of compounds by analyzing the mass-to-charge ratio of their ions. While specific mass spectrometry data for this compound was not found in the provided search results, the technique is generally applicable for the structural analysis of organic pigments. For instance, mass spectrometry has been used to identify other red pigments like PR3 and PR49 in samples. researchgate.net The fragmentation patterns observed in the mass spectrum can provide valuable information about the different structural components of the molecule.
Crystallographic Analysis and Polymorphism Studies
The crystal structure of a pigment is a critical factor that influences its physical and chemical properties, including its color, lightfastness, and stability.
X-ray diffraction (XRD) is the primary method for determining the three-dimensional arrangement of atoms within a crystalline solid. rsc.org The crystal structure of a pigment directly impacts its application properties. sdc.org.uk For many organic pigments, XRD analysis has been essential in confirming their molecular structure and understanding intermolecular interactions. sdc.org.uk
While a specific single-crystal X-ray structure determination for this compound was not detailed in the search results, the use of powder X-ray diffraction is a common method for identifying the crystalline phases of pigments and assessing crystallinity. rsc.orgheubach.comacs.org The XRD pattern provides a unique fingerprint for a specific crystalline compound and its polymorphs. sdc.org.uk
Polymorphism, the ability of a substance to exist in more than one crystal structure, is a known phenomenon in organic pigments and can significantly affect their color and performance. sdc.org.uk Different polymorphs of the same pigment can exhibit distinct X-ray powder diffraction patterns. sdc.org.uk
Table 3: Crystallographic Data for Related Pigment Structures
| Technique | Application | Findings | Reference |
|---|---|---|---|
| X-ray Diffraction | Crystal structure determination of organic pigments | Reveals molecular packing, hydrogen bonding, and planarity. Confirms tautomeric forms. | sdc.org.uk |
Analysis of Polymorphic Forms and their Influence on Performance Attributes
Polymorphism, the ability of a substance to exist in two or more different crystalline forms, is a critical phenomenon in pigment science. Different polymorphs of the same chemical compound can exhibit distinct physical properties, including color, tinctorial strength, lightfastness, heat stability, and solvent resistance. sdc.org.ukru.nl These differences arise from the various ways molecules are arranged in the crystal lattice, which in turn affects their electronic interactions and stability. ru.nl
While polymorphism is a well-documented characteristic of the azo pigment class, specific polymorphic forms of this compound are not extensively detailed in publicly available scientific literature. However, the behavior of structurally related pigments provides significant insight into the potential influence of polymorphism on its performance.
For instance, C.I. Pigment Red 1 is known to exist in at least three polymorphic forms—α, β, and γ—which differ substantially in their crystal structure and color. sdc.org.ukresearchgate.net The commercially used α-form has a brownish-red shade, while the β-phase crystals are deep red needles and the γ-phase exists as deep-red blades. sdc.org.uk Similarly, a study of Pigment Orange 34, a disazo pyrazolone (B3327878) pigment with a related biphenyl (B1667301) structure, identified a reversible phase transition between a low-temperature and a high-temperature phase, each with a distinct crystal structure determined via advanced 3D electron diffraction methods. nih.govacs.org
The existence of different polymorphs is often linked to the conditions during synthesis and post-treatment, such as the choice of solvent or thermal processing. sdc.org.uk For a commercial pigment, controlling the crystallization process to yield the most stable and coloristically desirable polymorph is paramount. ru.nl In some cases, a metastable polymorph may be preferred for its attractive color properties, requiring specific treatments to ensure its stability in the final application. ru.nl Given its chemical structure, it is highly probable that this compound could form different polymorphs, which would directly impact its performance attributes, particularly its shade, color strength, and fastness properties in applications like plastics and inks.
Microscopic and Elemental Characterization
Scanning Electron Microscopy (SEM) for Morphology and Particle Size Analysis
Scanning Electron Microscopy (SEM) is an indispensable tool for characterizing the physical properties of pigments, providing high-resolution images of particle shape, size, size distribution, and degree of aggregation. These morphological characteristics are critical as they directly influence the pigment's application properties, including tinctorial strength, opacity, dispersibility, and rheology. kci.go.krsdc.org.uk
While specific SEM micrographs for this compound are not widely published, data from technical sources describe the primary particle shape as cubic. chembk.com The analysis of related organic pigments by SEM reveals that they often form crystalline structures, which can range from needle-like to rod-like or platelet shapes depending on the dominant intermolecular forces. ru.nlkci.go.kr For pigments where π-π stacking is the primary packing force, a needle or rod-like morphology is often observed. ru.nl
The particle size is a key determinant of a pigment's coloristic and performance properties. sdc.org.uk Finer particles generally offer higher color strength and transparency, while larger particles can provide better opacity and weatherfastness. For this compound, an average particle size of 0.09 µm (90 nm) has been reported. chembk.com
| Parameter | Reported Value | Reference |
|---|---|---|
| Particle Shape | Cube | chembk.com |
| Average Particle Size | 0.09 µm | chembk.com |
| Specific Surface Area | 45 m²/g | chembk.com |
Energy Dispersive X-ray Spectroscopy (EDX) for Elemental Composition
Energy Dispersive X-ray Spectroscopy (EDX or EDS) is an analytical technique, often coupled with SEM, used to determine the elemental composition of a sample. nih.govopenedition.org When the electron beam of an SEM interacts with the pigment sample, it causes the emission of characteristic X-rays from the atoms present. The energy of these X-rays is unique to each element, allowing for qualitative and quantitative analysis of the material's composition. nih.gov
The molecular formula for this compound is C₃₆H₂₈Cl₂N₈O₆. made-in-china.comnih.govncats.io An EDX analysis of a pure sample of this pigment would be expected to show significant peaks corresponding to Carbon (C), Oxygen (O), Nitrogen (N), and Chlorine (Cl). Hydrogen (H) is not detectable by standard EDX analysis.
Based on the chemical formula and the atomic weights of the constituent elements, the theoretical elemental composition by mass can be calculated. This provides a fundamental reference for the identity and purity of the pigment.
| Element | Symbol | Atomic Mass (amu) | Atoms per Molecule | Total Mass (amu) | Mass Percent (%) |
|---|---|---|---|---|---|
| Carbon | C | 12.011 | 36 | 432.396 | 58.47% |
| Hydrogen | H | 1.008 | 28 | 28.224 | 3.82% |
| Chlorine | Cl | 35.453 | 2 | 70.906 | 9.59% |
| Nitrogen | N | 14.007 | 8 | 112.056 | 15.15% |
| Oxygen | O | 15.999 | 6 | 95.994 | 12.98% |
| Total | 739.576 | 100.00% |
Compound Names Mentioned in this Article
| C.I. Generic Name | Chemical Name / Class | CAS Number |
|---|---|---|
| This compound | Diethyl 4,4'-[(3,3'-dichloro[1,1'-biphenyl]-4,4'-diyl)bis(azo)]bis[4,5-dihydro-5-oxo-1-phenyl-1H-pyrazole-3-carboxylate] | 6358-87-8 |
| C.I. Pigment Red 1 | 1-[(4-Nitrophenyl)azo]-2-naphthol | 6410-10-2 |
| C.I. Pigment Red 208 | Benzimidazolone Pigment | 31778-10-6 |
| C.I. Pigment Orange 34 | Disazo Pyrazolone Pigment | 15793-73-4 |
Photophysical, Photochemical, and Thermochemical Stability of C.i. Pigment Red 38
Photodegradation Mechanisms and Kinetics
The breakdown of pigments upon exposure to light, known as photodegradation, is a complex process involving various chemical reactions. Understanding these mechanisms is key to predicting and improving the lightfastness of pigmented materials.
Influence of UV and Visible Light Exposure on Pigment Stability
Exposure to both ultraviolet (UV) and visible light can initiate the degradation of C.I. Pigment Red 38. The energy from these light sources can excite the pigment molecules, leading to chemical reactions that alter their structure and, consequently, their color. nih.gov Research indicates that this compound has a lightfastness rating of 5-6 on a scale of 1 to 8, where 8 is the highest, suggesting moderate stability. sypigment.comepsilonpigments.com However, its stability can be influenced by the surrounding medium. For instance, in polyvinyl chloride (PVC), it exhibits better lightfastness than C.I. Pigment Red 37. google.comsypigment.com
The photodegradation process often involves the generation of reactive oxygen species (ROS), such as singlet oxygen and free radicals, which can attack the pigment molecules. researchgate.netmdpi.combmrat.org The rate of degradation is dependent on factors like the intensity and wavelength of the light, the presence of oxygen, and the composition of the material in which the pigment is dispersed. mdpi.com
Pathways of Photo-oxidation and Cleavage in Polymeric Media
Within a polymeric matrix, the photodegradation of this compound can proceed through several pathways. Photo-oxidation is a primary mechanism, where the excited pigment molecule reacts with oxygen. acs.org This can lead to the cleavage of the azo bonds (-N=N-), which are the chromophores responsible for the pigment's color. mdpi.com The breakdown of these bonds results in a loss of color, a phenomenon known as fading.
Studies on similar azo pigments have shown that the degradation products can include smaller, colorless aromatic compounds. The specific degradation pathway can be influenced by the type of polymer, as the polymer itself can participate in the photochemical reactions. researchgate.netresearchgate.net For example, in polymers like polyethylene (B3416737) and PVC, the interaction between the pigment and the polymer matrix under irradiation can lead to complex degradation patterns. researchgate.net
Strategies for Enhanced Photostability
Given the susceptibility of this compound to photodegradation, various strategies have been explored to enhance its stability and extend the lifespan of the colored products.
Efficacy of Antioxidants and Singlet Oxygen Quenchers in Polymeric Systems
A key approach to improving photostability is the incorporation of additives that can interfere with the degradation process. Antioxidants and singlet oxygen quenchers have shown considerable efficacy in protecting pigments within polymeric systems. researchgate.netresearchgate.net
Singlet oxygen quenchers, such as certain nickel complexes, are particularly effective. researchgate.netresearchgate.net They work by deactivating the highly reactive singlet oxygen molecules before they can damage the pigment. Research has demonstrated that the addition of nickel dialkyldithiocarbamates and other similar compounds significantly improves the resistance of this compound to photodegradation in polymers like polyethylene and PVC. researchgate.net In contrast, radical scavengers like 2,6-di-t-butyl-4-methylphenol have been found to offer little protection, highlighting the primary role of singlet oxygen in the degradation process. researchgate.netresearchgate.net
The effectiveness of these stabilizers is summarized in the table below:
| Stabilizer Type | Example Compounds | Efficacy in Protecting this compound |
| Singlet Oxygen Quenchers | Nickel dialkyldithiocarbamate, Nickel bis(dithiobenzil) | High |
| Radical Scavengers | 2,6-di-t-butyl-4-methylphenol | Low |
Binder-Pigment Interactions and Photodegradation Mitigation
The choice of binder can significantly impact the lightfastness of this compound. For example, in PVC, the pigment exhibits good stability, which can be attributed to favorable interactions within the polymer matrix. google.comsypigment.com The formulation of the pigmented system, including the ratio of binder to pigment, can also be optimized to enhance photostability. google.com Furthermore, surface modification of the pigment particles can improve their compatibility with the binder and reduce their susceptibility to photodegradation. acs.org
Thermal and Chemical Stability Research
Besides light, pigments must also withstand exposure to heat and various chemicals. This compound generally exhibits good thermal and chemical stability, making it suitable for a range of applications.
The pigment is reported to be heat resistant up to 180-200°C, which allows it to be used in the processing of many plastics like LDPE and HDPE without significant degradation or dimensional deformation. google.comsypigment.comepsilonpigments.com It also shows good resistance to solvents, water, soap, and detergents. google.comsypigment.com This chemical robustness is essential for applications where the colored product will come into contact with such substances.
The table below provides a summary of the stability properties of this compound:
| Property | Rating/Value |
| Light Fastness | 5-6 |
| Heat Resistance | 180-200°C |
| Solvent Resistance | Good |
| Water Resistance | Good |
| Soap Resistance | Good |
| Alkali Resistance | 5 |
| Acid Resistance | 5 |
Note: Lightfastness is rated on a scale of 1-8, with 8 being the highest. Acid and alkali resistance are rated on a scale of 1-5, with 5 being the best. epsilonpigments.com
Resistance to Elevated Temperatures and Thermal Breakdown Phenomena
This compound, a diarylide pyrazolone (B3327878) pigment, is noted for its performance at elevated temperatures, although its stability is subject to certain limits which dictate its primary applications. The pigment generally exhibits heat resistance up to 200°C. l-color.comchemicalbook.com However, some sources indicate a lower heat fastness of 160°C or 180°C. google.comsypigment.comchembk.comsypigment.com One source indicates a higher heat resistance of 220°C in some applications. additivesforpolymer.com This thermal stability allows for its use in various plastics and rubber coloring processes. google.comchembk.comadditivesforpolymer.com
The heat resistance of this compound has been evaluated according to industry standards. For instance, testing based on DIN EN 12877 in an injection molding process determines the temperature at which a significant color change occurs after a 5-minute dwell time. heubach.com In applications such as coloring Low-Density Polyethylene (LDPE) and High-Density Polyethylene (HDPE), the pigment is valued for not causing dimensional deformation, a property linked to its thermal behavior. google.comchembk.comsypigment.com
It is important to note that the manufacturing process of this compound itself involves a pigmentation treatment step at temperatures between 70-90°C, which contributes to the final properties of the pigment. google.com
Table 1: Heat Resistance of this compound
| Heat Resistance (°C) | Application/Test Condition | Source(s) |
| 160 | General | sypigment.comsypigment.com |
| 180 | General, PVC | google.comsypigment.comchembk.comsypigment.com |
| 200 | General, Plastics | l-color.comchemicalbook.comepsilonpigments.com |
| 220 | 1/3 Standard Depth, 5 min | additivesforpolymer.com |
Chemical Inertness, Acid/Alkali Resistance, and Solvent Fastness
Acid and Alkali Resistance: The pigment exhibits excellent resistance to both acids and alkalis. On a scale of 1 to 5, where 5 represents excellent resistance, this compound consistently scores a 5 for both acid and alkali resistance. l-color.comchemicalbook.comsypigment.comepsilonpigments.com This high level of resistance ensures color stability in environments with varying pH levels. However, it is worth noting that during the synthesis of the pigment, the coupling component, 1-phenyl-3-carboxyethyl-5-pyrazolone, can undergo hydrolysis under strong alkaline conditions. google.com
Solvent Fastness: The solvent fastness of this compound is a key attribute. It is reported to be resistant to water, soap, detergents, and organic solvents, including gasoline. google.comchembk.comsypigment.comadditivesforpolymer.com Its insolubility in water and low solubility in ethanol (B145695) are also noted. chembk.comdyestuffintermediates.com This resistance to bleeding and migration is crucial for maintaining the integrity of the colored article.
The fastness properties are often rated on a scale, typically from 1 to 5 or 1 to 8, with the higher number indicating better fastness. For this compound, the following fastness properties have been reported:
Water Resistance: 5 sypigment.comsypigment.com
Oil Resistance: 4 sypigment.com
Alcohol Resistance: 4 to 5-6 sypigment.comepsilonpigments.com
Ester Resistance: 5 epsilonpigments.com
Migration Resistance: 5 epsilonpigments.com
Fastness to Bleeding: 5 l-color.comchemicalbook.com
Table 2: Chemical Resistance and Fastness Properties of this compound
| Property | Rating/Observation | Source(s) |
| Acid Resistance | 5 (Excellent) | l-color.comchemicalbook.comsypigment.comepsilonpigments.com |
| Alkali Resistance | 5 (Excellent) | l-color.comchemicalbook.comsypigment.comepsilonpigments.com |
| Water Resistance | 5 (Excellent) | sypigment.comsypigment.com |
| Oil Resistance | 4 (Good) | sypigment.com |
| Alcohol Resistance | 4-5.6 (Good to Excellent) | sypigment.comepsilonpigments.com |
| Ester Resistance | 5 (Excellent) | epsilonpigments.com |
| Solvent Resistance | Resistant to gasoline and other organic solvents | google.comchembk.comsypigment.comadditivesforpolymer.com |
| Soap and Detergent Resistance | Resistant | google.comchembk.comsypigment.comadditivesforpolymer.com |
| Migration Resistance | 5 (Excellent) | epsilonpigments.com |
| Fastness to Bleeding | 5 (Excellent) | l-color.comchemicalbook.com |
Computational Chemistry and in Silico Modeling of C.i. Pigment Red 38
Quantum Chemical Calculations (e.g., Density Functional Theory) for Electronic Structure and Reactivity
Quantum chemical calculations, particularly Density Functional Theory (DFT), are powerful methods for investigating the electronic structure of molecules. aip.org DFT is a cost-effective approach for calculating the electronic properties of large molecules, such as organic pigments. aip.orgmdpi.com These calculations can elucidate the fundamental factors governing the color, stability, and reactivity of C.I. Pigment Red 38.
The electronic structure of a pigment molecule determines its interaction with light and, consequently, its color. DFT calculations can map the distribution of electron density and determine the energies of the frontier molecular orbitals: the Highest Occupied Molecular Orbital (HOMO) and the Lowest Unoccupied Molecular Orbital (LUMO). The energy difference between the HOMO and LUMO levels is critical, as it corresponds to the energy of the first major electronic transition, which is responsible for the pigment's primary color absorption in the visible spectrum. mdpi.com For instance, studies on other complex organic molecules like chlorophylls (B1240455) and anthocyanins have successfully used DFT and its time-dependent extension (TD-DFT) to model their absorption spectra with reasonable accuracy. aip.orgmdpi.com
In a study on C.I. Reactive Red 195, DFT calculations were employed to understand molecular interactions, revealing that dispersion forces were dominant in the aggregation of diazonium salt molecules. acs.org While specific DFT studies on this compound are not prevalent in public literature, the methodology applied to similar azo dyes and complex chromophores is directly transferable. acs.org Such calculations would model the geometry of the Pigment Red 38 molecule, identify the distribution of electrostatic potential, and calculate the HOMO-LUMO gap to correlate its complex diarylide pyrazolone (B3327878) structure with its observed neutral red color. sypigment.coml-color.com Reactivity descriptors can also be derived, predicting sites on the molecule that are susceptible to chemical attack, which relates to the pigment's lightfastness and chemical resistance.
Table 1: Computed Properties of this compound (Data sourced from computational models)
| Property | Value | Source |
| Molecular Formula | C₃₆H₂₈Cl₂N₈O₆ | nih.gov |
| Molecular Weight | 739.6 g/mol | nih.gov |
| XLogP3 | 8.2 | nih.gov |
| Hydrogen Bond Donor Count | 0 | nih.gov |
| Hydrogen Bond Acceptor Count | 14 | nih.gov |
| Rotatable Bond Count | 8 | nih.gov |
Quantitative Structure-Activity Relationship (QSAR) and Quantitative Structure-Property Relationship (QSPR) Modeling
QSAR and QSPR models are statistical in silico tools that correlate the chemical structure of a compound with its biological activity (QSAR) or physicochemical properties (QSPR). These models are essential for predicting the behavior of chemicals and for designing new molecules with desired characteristics.
QSAR models are widely used in regulatory toxicology and environmental risk assessment to predict the potential environmental impact of chemicals, filling data gaps where experimental testing is unavailable or costly. rsc.org For pigments, these models can estimate properties like persistence, bioaccumulation, and aquatic toxicity. canada.ca
However, the application of standard QSAR models to organic pigments like this compound presents significant challenges. Pigments are often considered "difficult to model" because their large molecular size, low water solubility, and complex structural features frequently place them outside the applicability domain of many predictive models. rsc.orgcanada.ca A screening assessment of Pigment Red 5, a different azo pigment, noted that while QSAR models are used, their predictions must be treated with caution; for example, the modeled octanol-water partition coefficient (log Kₒw) can be significantly different from experimentally derived values, affecting subsequent predictions for bioaccumulation. canada.ca
Despite these difficulties, in silico predictive modeling is a crucial component of modern chemical assessment. nih.gov Research efforts focus on developing more robust models tailored to specific chemical classes. For instance, a study on a library of synthetic dyes worked to determine if a specific QSAR model could suitably predict aquatic toxicity, highlighting the need for high-quality experimental data and confirmed chemical structures to build reliable models. researchgate.net For this compound, predictive models would be used to provide initial estimates of its ecotoxicity, guiding further experimental investigation.
QSPR models are highly effective in the pigment industry for establishing relationships between a pigment's molecular structure and its performance properties, such as color strength (absorptivity), shade, and fastness. researchgate.netmdpi.com
A powerful 3D-QSPR technique known as Comparative Molecular Field Analysis (CoMFA) has been successfully applied to red reactive dyes to understand how structural modifications influence their absorptivity on cellulose (B213188) fibers. mdpi.comnih.gov In a CoMFA study, a set of aligned molecules is placed within a 3D grid, and their steric and electrostatic interaction fields are calculated at each grid point. mdpi.com These field values are then used as descriptors to build a statistical model that correlates them with a measured property, like absorptivity. mdpi.comnih.gov The resulting model, often visualized as contour maps, shows which regions around the molecule are sensitive to steric bulk or electrostatic charge. mdpi.com This provides clear, visual guidance for designing new pigment molecules; for example, a map might indicate that adding a bulky group at a specific position would enhance performance. mdpi.com
While a specific CoMFA study for this compound is not published, this methodology could be applied to correlate its structural features—such as the substituents on its phenyl and pyrazolone rings—with its high tinting strength in PVC applications. sypigment.comgoogle.com
Table 2: Illustrative 3D-QSPR Model Concepts for Pigments
| Model Component | Description | Relevance to Pigment Design |
| Molecular Alignment | Superimposing a series of pigment molecules based on a common structural scaffold. | Ensures that structural differences are compared consistently. |
| Steric Fields | Calculates the spatial bulk and shape of the molecules. | Helps predict how molecular shape affects crystal packing and interaction with a substrate. mdpi.com |
| Electrostatic Fields | Calculates the distribution of positive and negative charges. | Correlates charge distribution with properties like solubility, reactivity, and pigment-binder interactions. mdpi.com |
| Statistical Model (e.g., PLS) | Creates a mathematical equation linking the field values (descriptors) to the observed property (e.g., absorptivity). | Provides a predictive tool to estimate the performance of new, unsynthesized pigment structures. mdpi.com |
Molecular Dynamics Simulations for Pigment-Substrate Interactions and Dispersion Behavior
Molecular Dynamics (MD) is a computational simulation technique that models the physical movements of atoms and molecules over time. nih.gov It provides a dynamic, atomistic view of complex systems, making it ideal for studying how pigment particles interact with their surrounding environment, such as solvents, polymer binders, and other substrates. acs.org
The dispersion of a pigment in a medium is a critical process that involves wetting the pigment particles, breaking down agglomerates, and stabilizing the resulting fine particles. researchgate.net MD simulations can offer mechanistic insights into each of these steps. By modeling a pigment particle or even a single molecule at the interface with a solvent or polymer matrix, MD can reveal the intermolecular forces—such as van der Waals forces and hydrogen bonds—that govern these interactions. nih.gov
For example, MD simulations have been used to investigate the absorption and diffusion of small molecules into acrylic polymer films, a system analogous to a pigment dispersed in an acrylic paint binder. acs.org These simulations can calculate the free energy of absorption, showing how favorably a molecule (the pigment) will enter the polymer matrix. acs.org Similarly, ab initio MD simulations have been used to study the aggregation of dye molecules in solution, a key aspect of dispersion stability. acs.org
For this compound, MD simulations could be used to model its interaction with PVC or rubber matrices, where it is commonly used. sypigment.comgoogle.com Such simulations could help explain its good migration resistance by quantifying the strength of the interactions between the pigment molecule and the polymer chains, providing a molecular-level understanding of its application performance. sypigment.com
Advanced Applications and Performance Enhancement of C.i. Pigment Red 38 in Materials Science
Integration in High-Performance Coatings and Polymer Systems
C.I. Pigment Red 38 is valued for its neutral red color and robust performance properties in demanding material systems. sypigment.comchembk.com It is frequently used for coloring plastics and rubber. additivesforpolymer.com
Optimization for Automotive and Industrial Coatings
While primarily recognized for its use in plastics and rubber, this compound's properties make it a candidate for certain industrial coating applications. sypigment.comguidechem.com It provides good lightfastness and heat stability, which are crucial for durable coatings. guidechem.com The pigment's performance in coatings is influenced by its particle size, with variations affecting properties like gloss retention and fastness to overcoating. sdc.org.uk High-performance pigments like Pigment Red 207 and Pigment Red 166 are often recommended for high-end industrial and automotive coatings due to their excellent light and weather fastness. zeyachem.netzeyachem.net For automotive coatings, especially those with special metallic effects, highly chromatic and transparent pigments such as certain grades of quinacridone (B94251) magenta (Pigment Red 122) are often preferred. pigments.com
Performance in Engineering Resins and Polyvinyl Chloride (PVC)
This compound demonstrates notable performance in various polymers, including engineering resins and Polyvinyl Chloride (PVC). additivesforpolymer.comepsilonpigments.com In PVC, it exhibits high tinting strength and is more light-resistant than similar pigments like C.I. Pigment Red 37. sypigment.comgoogle.com Its good insulation properties also make it suitable for coloring PVC cable insulation. sypigment.comchembk.com The pigment is recommended for use in several plastics, including Low-Density Polyethylene (B3416737) (LDPE), High-Density Polyethylene (HDPE), Polystyrene (PS), and Acrylonitrile Butadiene Styrene (B11656) (ABS). additivesforpolymer.comepsilonpigments.com
Due to the potential for thermal decomposition of diarylide pigments, a heat stability of 200°C is often cited, even if the color attributes might remain stable at higher temperatures. siliconasyquimicos.com However, some sources indicate a heat resistance of up to 180°C in PVC and 220°C in other plastics for short durations. sypigment.comadditivesforpolymer.com
Table 1: Performance Properties of this compound in Various Polymers
| Property | PVC | PE | PS | ABS | PC |
|---|---|---|---|---|---|
| Lightfastness (Transparent) | 7 | - | - | - | - |
| Lightfastness (with TiO2) | 6 | 6 | 5 | - | - |
| Heat Resistance (1/3 SD, 5 min) | 220°C | 220°C | - | - | - |
| Migration Resistance | 4.9 | 5 | 5 | - | - |
| Weather Resistance | 4-5 | 1-2 | - | - | - |
Data sourced from Baoxu Chemical. additivesforpolymer.com
Resistance to Migration and Vulcanization in Rubber and Plastics
A key advantage of this compound is its superior resistance to migration and vulcanization, particularly when compared to C.I. Pigment Red 37. sypigment.comgoogle.com This property is crucial in plastic and rubber applications to prevent the colorant from bleeding or transferring to adjacent materials. additivesforpolymer.comchembk.com Its resistance to solvents, soaps, and detergents further enhances its stability in finished products. sypigment.comchembk.com The pigment's good fastness properties are a primary reason for its widespread use in coloring rubber and plastics. epsilonpigments.com
Potential in Optoelectronic and Photovoltaic Devices
The unique properties of organic pigments are leading to their exploration in advanced technological fields beyond traditional coloration.
Exploration as Functional Colorants in Organic Electronics
Organic pigments, including those with structures similar to this compound, are being investigated for their potential use in organic electronics. biosynth.com While specific research on Pigment Red 38 in this area is not extensively documented in the provided results, its classification as an organic pigment with good stability makes it a candidate for such applications. guidechem.commedchemexpress.com For instance, some pigments are noted for their use in creating multi-stable electronic inks. google.com The development of functional dyes and pigments is a key area of research for creating innovative electronic components. biosynth.commedchemexpress.com
Nanotechnology Integration in Pigment Coloration
The integration of nanotechnology in the field of pigments has led to significant advancements in the performance and application range of traditional colorants. For this compound, a disazo pigment known for its neutral red shade and good fastness properties, transitioning to the nanoscale unlocks enhanced optical and physical characteristics. This evolution allows for its use in high-tech applications where precision, stability, and unique visual effects are paramount.
Synthesis and Characterization of this compound Nanoparticles
The synthesis of this compound in nanoparticle form involves processes designed to control particle size down to the nanometer range, typically below 100 nm. While detailed academic literature on the specific synthesis of this compound nanoparticles is limited, patents and related studies on other organic pigments suggest that methods such as fine emulsion polymerization, microemulsion polymerization, and mechanical grinding techniques like salt milling or ball milling are common approaches. google.comkci.go.krmdpi.comresearchgate.net For instance, methods for preparing aqueous nano-pigment dispersions often involve dissolving the pigment in a monomer system (e.g., styrene and acrylate) and polymerizing it to form stable, sub-100 nm particles encapsulated within a polymer shell. google.comresearchgate.net
The characterization of these nanoparticles is crucial for ensuring quality and performance. High-resolution imaging and particle size analysis are standard techniques. Commercial products confirm the existence of this compound in nano-form. heubach.combiosynth.comchemicalbook.com A safety data sheet for a product containing "Nano this compound" specifies particle size distribution as measured by Transmission Electron Microscopy (TEM). heubach.com Another source indicates a primary particle diameter as small as 6 nm, which can form larger clusters in application. biosynth.com
Table 1: Characterization Data for this compound Nanoparticles
| Parameter | Value | Measurement Technique | Source |
|---|---|---|---|
| Primary Particle Diameter | 6 nm | Not Specified | biosynth.com |
| Particle Cluster Diameter | 10 - 200 nm | Not Specified | biosynth.com |
| Particle Size Distribution | D10: 0.030 µm (30 nm) | Transmission Electron Microscopy (TEM) | heubach.com |
| D50: 0.056 µm (56 nm) | |||
| D90: 0.140 µm (140 nm) |
Impact of Nanoscale Pigments on Color Strength, Transparency, and Dispersibility
Reducing the particle size of this compound to the nanoscale has a profound impact on its application properties, particularly its color strength, transparency, and dispersibility. These changes are rooted in the physics of light interaction with particles and the increased surface area-to-volume ratio inherent in nanomaterials.
Color Strength: Conventional this compound is already valued for its high tinting strength. sypigment.comchembk.com At the nanoscale, the significant increase in surface area allows for more efficient light absorption, which can lead to even greater color strength. irjiet.com This means that a smaller quantity of the nanopigment may be required to achieve the same color intensity as its micro-sized counterpart, offering potential economic and processing advantages. irjiet.com
Transparency: A key advantage of nanopigments is the ability to create transparent colored films. core.ac.uk When pigment particles are smaller than the wavelength of visible light (roughly 400-700 nm), they scatter light to a much lesser degree. irjiet.comcore.ac.uk This reduction in scattering results in higher transparency. Nano this compound, with particle sizes well below this threshold, is therefore well-suited for applications such as transparent industrial coatings, wood stains, and specialty printing inks where both color and substrate visibility are desired.
Dispersibility: The dispersion of pigments into a medium is a critical step for achieving uniform color and avoiding defects. researchgate.net The smaller particle size of nano this compound can facilitate easier and more stable dispersion, especially in liquid systems like water-based or solvent-based inks and coatings. irjiet.com This improved dispersibility helps prevent particle agglomeration and settling, which is crucial for applications like inkjet inks that rely on fine, stable particle suspensions to avoid clogging nozzles. mdpi.com However, the high surface energy of nanoparticles can also promote agglomeration, a challenge that is typically addressed through the use of specialized dispersing agents or surface treatments during the manufacturing process. researchgate.netgoogle.com
Environmental Impact and Toxicological Profile of C.i. Pigment Red 38
Environmental Fate and Transport Studies
The persistence and movement of C.I. Pigment Red 38 in the environment are key factors in assessing its potential long-term impact. Its chemical stability and low solubility are the primary determinants of its environmental fate.
The physical and chemical properties of this compound indicate that it will not remain mobile in the environment. Due to its particulate nature and low water solubility, if released into aquatic systems, it has a tendency to partition from the water column to sediment through gravity canada.cacanada.ca. Consequently, soil and sediments are considered the primary environmental compartments of concern for this class of pigments canada.ca. This behavior limits its dispersal in aqueous environments but can lead to its accumulation in benthic zones and terrestrial soils.
Table 1: Environmental Fate Characteristics of Monoazo Pigments (Read-across for this compound)
| Compartment | Persistence | Primary Partitioning Behavior |
|---|---|---|
| Aquatic (Water) | Expected to be persistent canada.ca | Partitions to sediment canada.ca |
| Terrestrial (Soil) | Expected to be persistent canada.ca | Expected to remain in soil canada.ca |
| Sediment | Expected to be persistent canada.ca | Acts as a primary sink canada.ca |
Ecotoxicological Assessment
The ecotoxicological profile of this compound is characterized by low bioavailability, which in turn leads to low toxicity in environmental organisms.
The bioavailability of monoazo pigments to aquatic organisms is considered to be low canada.ca. This is a direct result of their nature as particles and their negligible solubility in water canada.ca. Ecotoxicological studies on this group of pigments, conducted without the use of solvents that would artificially increase exposure, showed "no effect at saturation" in both acute and chronic tests canada.ca. This indicates that even when the water is saturated with the pigment, it does not cause harm to aquatic organisms. Therefore, pigments like this compound are not expected to be harmful to aquatic life at environmentally relevant concentrations canada.ca. A specific safety data sheet for this compound notes that there is no data available for toxicity to fish echemi.com.
Consistent with the findings in aquatic environments, the low bioavailability of monoazo pigments also limits their toxicity to soil-dwelling organisms canada.ca. In chronic toxicity studies involving soil, no adverse effects were observed at concentrations up to 1,000 mg/kg of soil (dry weight) canada.ca. This suggests a low risk to terrestrial ecosystems from contamination with this type of pigment.
The potential for this compound to bioaccumulate in organisms is considered low canada.ca. While pigments can have a high theoretical octanol-water partition coefficient (log Pₒw), their extremely low solubility in both water and solvents like n-octanol means this value is not predictive of bioaccumulation sdc.org.uk. Real-world bioconcentration studies confirm that the potential for these substances to accumulate in pelagic organisms is low canada.ca. There is no evidence of accumulation in fish for pigments with these properties sdc.org.uk. Despite these findings for the broader pigment class, specific data on the bioaccumulative potential for this compound itself is noted as unavailable in some databases echemi.com.
Table 2: Summary of Ecotoxicological Endpoints for Monoazo Pigments (Read-across for this compound)
| Endpoint | Finding | Source |
|---|---|---|
| Bioavailability | Low due to particulate nature and low water solubility | canada.ca |
| Aquatic Toxicity | No effect at saturation in acute and chronic studies | canada.ca |
| Soil Toxicity | No effects found at 1,000 mg/kg soil (dry weight) | canada.ca |
| Bioaccumulation | Potential is expected to be low | canada.casdc.org.uk |
Table of Compound Names
| Name |
| This compound |
| n-octanol |
Degradation and Remediation Technologies
The release of this compound into the environment poses significant challenges due to its complex aromatic structure, which makes it resistant to conventional wastewater treatment methods. nih.gov Consequently, research has focused on developing effective degradation and remediation technologies to mineralize this pigment into less harmful compounds. Advanced Oxidation Processes (AOPs) and bioremediation have emerged as promising strategies for the treatment of effluents containing such recalcitrant dyes.
Advanced Oxidation Processes (e.g., UV/H2O2, Fenton) for Pigment Degradation
Advanced Oxidation Processes (AOPs) are characterized by the in-situ generation of highly reactive hydroxyl radicals (•OH), which are powerful oxidizing agents capable of non-selectively degrading a wide range of organic pollutants. researchgate.netnih.gov These processes can effectively break down the complex structure of azo dyes like this compound, leading to decolorization and mineralization. mdpi.com Among the various AOPs, UV/H2O2 and the Fenton process have been extensively studied for dye degradation. researchgate.net
The UV/H2O2 process involves the photolytic cleavage of hydrogen peroxide (H2O2) by ultraviolet radiation to produce hydroxyl radicals. pjoes.com The effectiveness of this method is influenced by factors such as the concentration of H2O2, pH, and the intensity of UV light. pjoes.com Increasing the concentration of H2O2 generally enhances the degradation rate due to the increased generation of •OH radicals. pjoes.com
The Fenton process utilizes a combination of hydrogen peroxide and a ferrous iron (Fe2+) catalyst to generate hydroxyl radicals. arpnjournals.org This process is highly efficient and can be enhanced by UV light in what is known as the photo-Fenton process. arcjournals.orgarpnjournals.org The efficiency of the Fenton process is highly dependent on the pH of the solution, with optimal degradation typically occurring in acidic conditions (around pH 3-4). pjoes.comarpnjournals.org The ratio of Fe2+ to H2O2 is another critical parameter that must be optimized to maximize radical production and minimize scavenging effects. pjoes.com
Research on the degradation of a structurally similar pigment, Pigment Red 238, provides valuable insights into the potential efficacy of these AOPs for this compound. A study demonstrated that the Fenton process achieved over 90% degradation of Pigment Red 238, while the UV/H2O2 system resulted in up to 78% removal. pjoes.compjoes.com The combination of UV, H2O2, and a SnO2 catalyst (a photocatalyst) further improved the degradation to 89.6%. pjoes.compjoes.com These findings highlight the high efficiency of Fenton and photo-assisted AOPs in the removal of such pigments from aqueous solutions. pjoes.compjoes.com
Table 1: Efficacy of Different Advanced Oxidation Processes on Pigment Red 238 Degradation
| Treatment Process | Maximum Degradation Efficiency (%) | Reaction Time (min) | Optimal pH |
|---|---|---|---|
| UV/H2O2 | 78% | 60 | 4 |
| UV/H2O2/SnO2 | 89.6% | 60 | 4 |
| Fenton Process | 93.2% | 60 | 4 |
Data sourced from a study on the degradation of Pigment Red 238, a structurally similar pigment. pjoes.com
Bioremediation Approaches for Pigment-Contaminated Media
Bioremediation offers an environmentally friendly and cost-effective alternative to chemical methods for treating dye-contaminated media. nih.gov This approach utilizes the metabolic potential of microorganisms, such as bacteria, fungi, and algae, to decolorize and degrade azo dyes. nih.govmdpi.com The initial and most crucial step in the biodegradation of azo dyes is the reductive cleavage of the azo bond (-N=N-), which leads to the formation of colorless aromatic amines. researchgate.net
Various bacterial strains have demonstrated significant capabilities in degrading azo dyes. For instance, species of Pseudomonas, Bacillus, and Stenotrophomonas have been identified as effective decolorizing agents. nih.govnih.gov Pseudomonas aeruginosa has been shown to degrade azo dyes like Methyl Red with high efficiency. nih.govsemanticscholar.org The decolorization process can occur under both anaerobic and aerobic conditions, often in sequential systems to achieve complete mineralization. researchgate.net An anoxic-aerobic sequential bioreactor system, for example, achieved 98% color removal for the azo dye Acid Red 88. researchgate.net
The effectiveness of bioremediation can be influenced by several factors, including pH, temperature, initial dye concentration, and the presence of co-substrates. mdpi.comnih.gov The toxic nature of the dyes can sometimes inhibit microbial activity, especially at high concentrations. researchgate.net To overcome this, immobilization of microbial cells on various support matrices, such as chitosan, has been explored. Immobilized cells have shown higher decolorization efficiency and greater stability compared to free cells. researchgate.net
While specific studies on the bioremediation of this compound are limited, the broad enzymatic machinery of many microorganisms allows them to act on a range of azo dyes. Therefore, the successful bioremediation of other red azo dyes suggests a strong potential for the application of similar microbial systems for the degradation of this compound.
Table 2: Microorganisms with Demonstrated Azo Dye Degradation Potential
| Microorganism Type | Species | Azo Dye Degraded |
|---|---|---|
| Bacteria | Pseudomonas aeruginosa | Methyl Red, Cibacron Red |
| Bacteria | Stenotrophomonas sp. | Various Azo Dyes |
| Bacteria | Bacillus sp. | Orange 3RS |
| Protozoa | Paramecium caudatum | Reactive Red 2, Reactive Black 5 |
This table lists microorganisms that have been shown to degrade various azo dyes, indicating their potential for remediating this compound contaminated media. nih.govmdpi.comnih.govresearchgate.net
Regulatory Science, Risk Assessment, and Sustainability Considerations for C.i. Pigment Red 38
Global Regulatory Frameworks and Compliance
The use and importation of C.I. Pigment Red 38 are subject to various international and national regulations, primarily driven by concerns over potential health and environmental risks associated with its chemical structure and potential impurities.
Classification and Restrictions in Key Jurisdictions (e.g., Germany, Canada)
Germany: Germany has implemented stringent regulations that affect certain azo pigments. Under the German Consumer Goods Ordinance, textiles and other articles that have prolonged skin contact are prohibited from being dyed with azo colorants that can release specific carcinogenic aromatic amines through the cleavage of one or more azo bonds. greenrivertech.com.tw While many azo pigments are stable and not readily bioavailable, some, including this compound, are low molecular weight pigments that have been found to release detectable levels of restricted aromatic amines under official testing conditions. greenrivertech.com.twmst.dk Consequently, these pigments fall under the scope of the prohibition if they exceed the 30 ppm recognition threshold for such amines. greenrivertech.com.tw The core concern is the potential formation of 3,3'-dichlorobenzidine (B165656), a known carcinogen, from the pigment's degradation. greenrivertech.com.twheubach.com
Interactive Data Table: Regulatory Status of this compound in Key Jurisdictions
| Jurisdiction | Regulation/Authority | Key Classification & Restriction | Source(s) |
| Germany | German Consumer Goods Ordinance / TRGS 614 | Restricted in consumer goods with prolonged skin contact if it cleaves to form aromatic amines (like 3,3'-dichlorobenzidine) above 30 ppm. | greenrivertech.com.twmst.dk |
| Canada | Canadian Environmental Protection Act, 1999 (CEPA 1999) | Assessed under the Chemicals Management Plan (CMP) as part of the Aromatic Azo and Benzidine-based Substance Grouping. Broader monoazo pigment groups assessed as low risk at current exposure levels. | canada.cagazette.gc.ca |
Assessment under Chemical Management Plans (e.g., CEPA)
Under the Canadian Environmental Protection Act, 1999 (CEPA 1999), substances like this compound are evaluated to determine if they pose a risk to the environment or human health. The Government of Canada's Chemicals Management Plan (CMP) has addressed a large group of aromatic azo and benzidine-based substances. canada.ca
These assessments often group substances with similar structures. For instance, 33 monoazo pigments were assessed together. The key findings from these assessments indicated that:
The bioavailability of these pigments is generally low due to their particulate nature and low water solubility. canada.ca
Because of the low bioavailability, the potential for these pigments to bioaccumulate in aquatic organisms is considered low. canada.ca
Inadvertent By-product Formation and Environmental Implications
The synthesis of this compound, a diarylide azo pigment, involves chemical processes that can lead to the formation of unintended and potentially harmful by-products.
Formation of Polychlorinated Biphenyls (PCBs) during Azo Pigment Synthesis
The manufacturing process for diarylide pigments, such as C.I. Pigment Yellow 12, C.I. Pigment Orange 13, and this compound, can inadvertently generate polychlorinated biphenyls (PCBs) as by-products. wa.govresearchgate.net This occurs because the synthesis often starts with chlorinated precursors, most notably 3,3'-dichlorobenzidine, which is a foundational component for Pigment Red 38. researchgate.netartiscreation.com
The conditions of the manufacturing process can cause side reactions that lead to the formation of various PCB congeners. researchgate.net Although the commercial production of PCBs as industrial chemicals has been banned in many countries for decades, their unintentional formation in pigment manufacturing means they can still be introduced into the environment. nih.gov These pigment-derived PCBs can then enter the environment through various pathways, including volatilization from painted surfaces and disposal of products containing these pigments. researchgate.net
Risk Assessment of Trace Impurities and Aromatic Amines
Beyond PCBs, a primary concern with diarylide azo pigments is the presence of residual starting materials or the formation of breakdown products, specifically aromatic amines.
Aromatic Amines : The greatest toxicological concern for pigments like this compound is not typically the intact pigment molecule itself, which has very low solubility and bioavailability, but its potential to metabolize or degrade back into its constituent aromatic amines. mst.dk For Pigment Red 38, the amine of concern is 3,3'-dichlorobenzidine (DCB), which is classified as a potential human carcinogen. mst.dksdc.org.uk
Conditions for Cleavage : While the azo bond is generally stable, degradation can occur under specific conditions. For example, thermal decomposition can occur if the pigment is processed in polymers at temperatures exceeding 200°C, which can lead to the formation of 3,3'-dichlorobenzidine. heubach.com Photodegradation from exposure to UV light, such as in tattoo inks, is another potential pathway for the release of carcinogenic amines. industrialchemicals.gov.au
Risk Assessment : The risk is therefore linked to exposure to these potential breakdown products or to unreacted aromatic amine impurities remaining in the final pigment product. mst.dk Due to their very low solubility in water, intact azo pigments are generally not available for metabolic activity and have not shown carcinogenic potential in animal studies. mst.dksdc.org.uk The risk is almost entirely associated with the potential release of the carcinogenic amine components. mst.dk
Interactive Data Table: Key Impurities and By-products of this compound
| Impurity/By-product | Chemical Name | Origin/Formation | Associated Risk | Source(s) |
| Aromatic Amine | 3,3'-Dichlorobenzidine (DCB) | Residual starting material or thermal/photochemical degradation of the pigment. | Potential carcinogen. | mst.dkheubach.comindustrialchemicals.gov.au |
| Unintentional By-product | Polychlorinated Biphenyls (PCBs) | Side reactions during synthesis from chlorinated precursors. | Persistent environmental pollutants with various health concerns. | wa.govresearchgate.net |
Life Cycle Assessment (LCA) and Sustainable Chemistry Initiatives
Specific Life Cycle Assessment (LCA) data for this compound is not widely available in public literature. However, the broader field of azo dye and pigment synthesis is an active area for sustainable chemistry research, driven by the desire to reduce environmental impact and toxicological concerns.
These initiatives focus on several key areas:
Greener Synthesis Routes : Researchers are developing new methods for diazotization and coupling reactions that are more environmentally benign. This includes using solid acid catalysts like nano BF3·SiO2, which can increase efficiency and allow reactions to occur under solvent-free conditions. researchgate.netresearchgate.net
Alternative Reagents : There is a move to replace hazardous chemicals used in traditional synthesis. For example, studies have explored using biodegradable and non-toxic alginic acid, derived from brown algae, to replace strong mineral acids like HCl in the diazotization step. digitellinc.com
Elimination of Hazardous Solvents and Intermediates : A significant sustainability goal is to avoid the use of chlorinated organic solvents and intermediates, which are sources of PCB formation. matanginicollege.ac.in "Rightfit" azo pigments, for example, are a commercial initiative focused on manufacturing in aqueous media to eliminate this risk. matanginicollege.ac.in These pigments are also designed to replace traditional pigments that rely on toxic heavy metals like lead, cadmium, and chromium. matanginicollege.ac.in
These green chemistry approaches represent a shift away from traditional synthesis methods towards processes that are safer, generate less waste, and avoid the creation of hazardous by-products. researchgate.netscirp.org
Table of Mentioned Compounds
Environmental Footprint Analysis of this compound Production and Application
The environmental footprint of this compound, a disazo pyrazolone (B3327878) pigment, is shaped by the resources consumed and the waste generated throughout its life cycle, from raw material extraction and chemical synthesis to its application in various products and final disposal. While specific public life cycle assessment (LCA) or product carbon footprint (PCF) data for this compound is scarce, an analysis can be constructed based on the manufacturing processes of diarylide pigments and environmental reports from production facilities.
The production of this compound involves a multi-step chemical synthesis. The process typically begins with the diazotization of an aromatic diamine, 3,3'-dichlorobenzidine, which is then coupled with a pyrazolone derivative, in this case, two equivalents of ethyl 5-oxo-1-phenyl-2-pyrazoline-3-carboxylate. ncats.ionih.govchemicalbook.com Key environmental hotspots in this process include the use of hazardous raw materials, energy consumption for heating and mixing, water usage for reactions and washing, and the generation of liquid and solid waste streams.
Environmental clearance documents for organic pigment manufacturing facilities in India that produce this compound provide insight into the potential environmental releases. environmentclearance.nic.inenvironmentclearance.nic.in These facilities require significant amounts of water and power. environmentclearance.nic.in The primary waste streams include wastewater from the synthesis and filtration steps, which contains salts, acids, and residual organic compounds, and solid waste in the form of sludge from the effluent treatment plant. kci.go.krepa.gov Air emissions can include particulate matter from drying and pulverizing the pigment powder, which is typically controlled using cyclone separators and bag filters. environmentclearance.nic.in
Due to its very low solubility in water (logP estimated at 0.88 at 23°C), this compound is expected to have low bioavailability in the environment. chemicalbook.comoecd.org Studies on analogous diarylide pigments indicate they are not readily biodegradable but also have a low potential for bioaccumulation. oecd.org The primary route of environmental release during the consumer use phase is to landfills, as the pigment is typically embedded within a polymer or ink matrix, making it less likely to be released into wastewater. mst.dk A significant concern with diarylide pigments, including this compound, is their potential for thermal degradation. At temperatures exceeding 200°C, these pigments can break down and release 3,3'-dichlorobenzidine, a known carcinogen. mst.dkwikipedia.orgheubach.com This poses a risk during high-temperature processing in applications like plastics extrusion and molding. heubach.com
The following table summarizes the key aspects of the environmental footprint of this compound.
| Life Cycle Stage | Key Inputs | Environmental Outputs & Potential Impacts |
| Raw Material & Synthesis | 3,3'-Dichlorobenzidine, Pyrazolone derivatives, Sodium Nitrite, Hydrochloric Acid, Water, Energy (Steam, Electricity) ncats.ioenvironmentclearance.nic.inepa.gov | Wastewater: High salinity, residual acids, and organic compounds requiring extensive treatment. kci.go.krepa.govSolid Waste: Sludge from wastewater treatment. Air Emissions: Particulate matter from drying/grinding; potential for volatile organic compound (VOC) release. environmentclearance.nic.inResource Depletion: Use of fossil fuel-derived intermediates and significant energy consumption. dollcoprint.com |
| Application & Use | Incorporation into plastics (PVC, Polyolefins), rubber, and inks. sypigment.commade-in-china.com | Occupational Exposure: Inhalation of pigment dust during handling and processing. oecd.orgThermal Degradation: Potential release of 3,3'-dichlorobenzidine if processing temperatures exceed 200°C. wikipedia.orgheubach.com |
| End-of-Life | Disposal of pigmented products (e.g., plastics, printed materials). | Landfill: The predominant fate of the pigment, where it is expected to remain for a long time due to its stability. mst.dkcanada.caRecycling: Potential for release during recycling processes, especially those involving heat. |
Development of Eco-friendly Alternatives and Processes in Pigment Manufacturing
In response to increasing environmental regulations and a growing demand for sustainability, the pigment industry is actively pursuing the development of both eco-friendly alternatives to traditional pigments like this compound and greener manufacturing processes for synthetic colorants. datainsightsmarket.com
Greener Synthesis of Azo and Pyrazolone Pigments
Significant research has focused on making the synthesis of azo and pyrazolone-based pigments more environmentally benign. Traditional methods often involve multiple steps, high temperatures, and the use of hazardous solvents and reagents, leading to substantial wastewater generation. kci.go.krjocpr.com Green chemistry approaches aim to mitigate these issues:
One-Pot Synthesis: Researchers have developed one-pot methods for synthesizing azo pigments, which combine the diazotization and coupling steps. This approach improves pot efficiency, saves energy by allowing reactions at room temperature, and reduces waste by enabling the recycling of wastewater and excess acids. datainsightsmarket.com
Solvent-Free Reactions: Grinding chemistry, where reactions are carried out by grinding solid reactants together at room temperature without a solvent, has been successfully applied to the synthesis of azo dyes and pyrazolone derivatives. tandfonline.com This method simplifies the process, reduces reaction times, and eliminates the environmental impact of solvents.
Green Catalysts and Reagents: The use of reusable solid acid catalysts and less hazardous reagents, such as N-bromo saccharine instead of bromine for bromination of pyrazolones, contributes to a greener process. pigments.comscirp.org Research into using water as a solvent with catalysts like CTAB also presents a more sustainable pathway. researchgate.net
Process Optimization: Even within traditional frameworks, optimizing reaction conditions, such as the concentration of reactants like hydrochloric acid and calcium chloride in the synthesis of other azo pigments, can lower the electrical conductivity of the final product, indicating fewer residual ions and reducing the pollution load of the wastewater. kci.go.kr
The following table compares conventional and green synthesis approaches for pyrazolone and azo pigments.
| Feature | Conventional Synthesis | Green Synthesis Approaches |
| Solvent | Often uses organic solvents or large volumes of water. | Solvent-free (grinding), use of water as a green solvent. tandfonline.comresearchgate.net |
| Process Steps | Typically a two-pot process (diazotization then coupling). datainsightsmarket.com | One-pot synthesis, multi-component reactions. datainsightsmarket.comekb.eg |
| Energy | Often requires heating and cooling steps. | Reactions can often be performed at room temperature. tandfonline.com |
| Catalysts/Reagents | Use of stoichiometric and often hazardous reagents (e.g., excess strong acids, bromine). jocpr.comscirp.org | Use of recyclable catalysts (e.g., solid acids, nanoparticles) and less hazardous reagents. pigments.comscirp.org |
| Waste | Generates significant volumes of acidic, saline wastewater and by-products. kci.go.krepa.gov | Reduced wastewater, potential for recycling reaction media, higher atom economy. datainsightsmarket.com |
Development of Eco-Friendly Alternative Pigments
Beyond improving existing processes, the industry is innovating entirely new classes of pigments to replace those with environmental or health concerns. While this compound is valued for its performance in applications like plastics, alternatives are being sought to avoid the use of diarylide compounds. sypigment.combasf.com
High-Performance Organic Pigments: Pigment classes like Benzimidazolones are offered as higher-performance alternatives to diarylide pigments, providing excellent weather fastness, heat stability, and bleed resistance without the associated degradation concerns. pigments.compigments.com
Bio-Based and Natural Pigments: A major trend is the shift towards pigments derived from renewable resources. peindrecouteau.com This includes colorants extracted from plants, minerals, and microorganisms like algae and bacteria. canada.ca While offering a sustainable feedstock, these natural pigments often have different performance characteristics (e.g., lightfastness, thermal stability) and require different formulation approaches compared to synthetic organic pigments like this compound.
The ongoing research and development in both manufacturing processes and novel pigment chemistry are paving the way for a more sustainable future in the coloration industry. datainsightsmarket.com
Future Research Directions and Emerging Trends for C.i. Pigment Red 38
Exploration of Novel Derivatization for Multifunctional Pigment Systems
The chemical structure of C.I. Pigment Red 38, a disazo pyrazolone (B3327878) compound, offers fertile ground for chemical modification, or derivatization, to create multifunctional pigment systems. dyestuffintermediates.com Researchers are exploring the synthesis of new azo pigments by altering the substituent groups on the aromatic rings or modifying the core pyrazolone structure. researchgate.netnih.gov The goal is to imbue the pigment with properties beyond its primary red hue.
These derivatization strategies aim to introduce a range of new functionalities. For instance, by incorporating specific chemical moieties, researchers can enhance the pigment's thermal stability, lightfastness, and resistance to chemical degradation, making it suitable for more demanding applications. Other modifications focus on altering the pigment's interaction with light to create novel optical effects or even to introduce properties like solvatochromism, where the color changes depending on the solvent. nih.gov The synthesis of azo dyes based on curcumin (B1669340) has shown that derivatization can improve the fastness properties of the resulting colorants on various fibers. ugm.ac.id
Future research will likely focus on creating hybrid pigment systems where the this compound backbone is functionalized with moieties that provide properties such as:
Enhanced Dispersibility: Improving compatibility with a wider range of polymer matrices and solvent systems.
Reactive Sites: Introducing groups that can covalently bond with a polymer matrix, leading to improved bleed resistance and permanence.
Sensing Capabilities: Incorporating groups that respond to specific environmental stimuli like pH, temperature, or the presence of certain chemicals, turning the pigment into a colorimetric sensor. nih.gov
A series of novel azo pigments synthesized from N,N′-bis(acetoacetyl)-o-toluidine and various substituted anilines are being studied as model systems to understand how different substituents affect the final color and properties of the pigment. researchgate.net
Table 1: Potential Functional Groups for Derivatization of Azo Pigments
| Functional Group | Target Property | Potential Application |
|---|---|---|
| Long-chain alkyl groups | Increased solubility in nonpolar media | Improved performance in plastics and solvent-based inks |
| Sulfonic acid or quaternary ammonium (B1175870) groups | Increased water solubility | Use in aqueous ink formulations and textile dyeing |
| Photo-stabilizing moieties (e.g., HALS) | Enhanced lightfastness | Automotive coatings, outdoor plastics |
Advanced Spectroscopic and Imaging Techniques for In-Situ Performance Monitoring
Understanding how a pigment performs within a material during its actual use is critical for developing durable and reliable products. Advanced spectroscopic and imaging techniques are emerging as powerful tools for in-situ (in-place) monitoring of this compound's performance. These non-destructive methods allow researchers to observe changes in the pigment's chemical structure and physical state in real-time, under various stress conditions like UV exposure, heat, and chemical contact. asm.org
Raman Spectroscopy and Fourier Transform Infrared (FTIR) Spectroscopy are at the forefront of this research. mdpi.com Raman spectroscopy is highly sensitive to the molecular vibrations of pigments, making it excellent for identifying the pigment and monitoring for chemical changes or degradation. asm.org FTIR provides detailed information about the functional groups present in the pigment and the surrounding matrix, offering insights into pigment-matrix interactions. mdpi.com Combining these techniques can provide a more complete picture of the pigment's behavior. nih.gov
Other advanced methods being explored include:
Surface-Enhanced Raman Scattering (SERS): This technique dramatically enhances the Raman signal, allowing for the detection of very low concentrations of pigments, which is useful for studying migration and trace-level degradation. acs.org
Hyperspectral Imaging: This method combines digital imaging with spectroscopy to create a map of the material's chemical composition, allowing researchers to visualize the distribution of the pigment and identify areas of degradation or aggregation. nih.gov
Fluorescence Spectroscopy: Techniques like fluorescence lifetime imaging can probe the local environment of the pigment molecules and detect changes that may indicate the onset of degradation. researchgate.net
Table 2: Comparison of Advanced Spectroscopic Techniques for Pigment Monitoring
| Technique | Information Provided | Advantages | Limitations |
|---|---|---|---|
| Raman Spectroscopy | Molecular structure, crystallinity, degradation products | Non-destructive, high chemical specificity, can be used in-situ. asm.org | Can be affected by fluorescence from the sample. |
| FTIR Spectroscopy | Functional groups, pigment-matrix interactions | Versatile, analyzes organic and inorganic components, multiple modes (ATR, reflection). mdpi.com | Water can interfere with spectra; less sensitive to minor structural changes than Raman. |
| SERS | Ultra-low concentration detection, surface adsorption | Extremely high sensitivity, provides detailed molecular information. acs.org | Requires a specialized nanostructured surface (e.g., silver or gold). |
Application of Machine Learning and Artificial Intelligence in Pigment Design and Property Prediction
By training algorithms on large datasets of known pigment structures and their corresponding properties (e.g., color, lightfastness, heat stability), AI models can learn the complex relationships between molecular structure and performance. aip.org This allows researchers to:
Predict Properties: An AI model can predict the absorption spectrum, and thus the color, of a hypothetical new pigment molecule before it is synthesized. aip.org This allows for the virtual screening of thousands of potential candidates, focusing lab efforts on only the most promising ones. DSM Engineering Materials has launched a tool called Lucidiris™ that uses AI to predict the color and mechanical properties of polymer compounds. pcimag.com
Optimize Formulations: AI can drastically speed up the optimization of pigment formulations for applications like inkjet inks, where properties like flow and particle stability are crucial. coatingsworld.com Instead of performing hundreds of experiments, an AI can suggest a small number of key experiments to find the optimal mix of components.
Inverse Design: More advanced AI systems can work in reverse. A researcher could input a desired set of properties (e.g., a specific red shade with high heat stability), and the AI would suggest novel molecular structures that are likely to exhibit those properties.
Machine learning models such as Artificial Neural Networks (ANN), Random Forest (RF), and Deep Neural Networks (DNN) are being used to predict the color and physical properties of polymers and composites, demonstrating the potential for these technologies in the pigment industry. nih.govnih.gov
Development of Integrated Smart Materials Incorporating this compound
The future of pigments extends beyond static color into the realm of "smart" materials—materials designed to respond intelligently to their environment. Research is underway to integrate organic pigments like this compound into functional systems that exhibit dynamic behavior. ontosight.ai
One of the most promising areas is the development of self-healing materials . ontosight.ai In a self-healing coating, the pigment could be encapsulated in microcapsules. When the coating is scratched, the capsules rupture, releasing the pigment (or a combination of the pigment and a healing agent) to fill the damaged area, restoring both the color and the integrity of the surface. ontosight.ai
Another avenue is the creation of chemochromic or thermochromic materials , where the color changes in response to chemical or thermal stimuli. While this compound itself is not inherently chromic, it could be incorporated into a polymer matrix that contains a chromic substance. The pigment would provide the base color, which would then be modified or masked by the smart material's response. Research into smart packaging is focusing on using pH-sensitive pigments immobilized in biopolymers to monitor food freshness in real-time. mdpi.com
The integration of pigments into 3D printing materials is also opening up new possibilities for creating objects with tailored optical properties and functionalities. prittypigments.com
Global Collaboration and Data Sharing in Sustainable Pigment Science
The advancement of pigment science, particularly with a focus on sustainability, is increasingly seen as a global, collaborative effort. The principles of "Open Science"—the free and open sharing of research data, methodologies, and findings—are becoming crucial for accelerating innovation. opusproject.euresearchinformation.info
By fostering global collaboration and data sharing, the pigment research community can:
Accelerate Discovery: When researchers share their data on pigment synthesis, characterization, and performance, it creates a larger, more diverse dataset that can be used to train more powerful AI models and uncover new scientific insights faster. opusproject.eu
Reduce Redundancy: Openly sharing both successful and unsuccessful experimental results prevents different research groups from wasting time and resources repeating the same work. opusproject.eu
Promote Sustainability: A collaborative approach is essential for tackling the complex challenges of developing environmentally benign pigments. This includes sharing data on the lifecycle assessments, toxicity, and biodegradability of new and existing pigments. tocco.earth International cooperation is necessary to monitor and address global challenges, which requires transparent data-sharing mechanisms. clarku.edusustainability-directory.com
Establish Standards: Global collaboration can help in establishing standardized methods for testing and reporting pigment properties, making it easier to compare results from different laboratories and build reliable databases.
Initiatives that promote the creation of shared databases for pigment properties and foster partnerships between academic institutions and industrial manufacturers will be key drivers of future innovation in a sustainable and efficient manner. researchinformation.infotocco.earth
Q & A
Q. How should researchers address discrepancies between laboratory-scale and industrial-scale performance data?
- Methodological Answer : Conduct scale-up studies using factorial design (e.g., Taguchi method) to isolate critical parameters (e.g., shear rate in extrusion). Compare lab (bench-top extruder) and industrial (twin-screw extruder) results via similarity indices (e.g., Mahalanobis distance) for color consistency (ΔE ≤1.5) .
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Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.
